Methyl 3-(cyclopentylamino)propanoate

Kinase Inhibitor Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Methyl 3-(cyclopentylamino)propanoate (CAS 754125-43-4), also known as N-cyclopentyl-beta-alanine methyl ester, is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It belongs to the class of beta-alanine esters, featuring a cyclopentyl group on the amino nitrogen.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 754125-43-4
Cat. No. B1385231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyclopentylamino)propanoate
CAS754125-43-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCNC1CCCC1
InChIInChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3
InChIKeyAHYUCALUVDREAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(Cyclopentylamino)Propanoate (CAS 754125-43-4) | Beta-Alanine Derivative & Building Block


Methyl 3-(cyclopentylamino)propanoate (CAS 754125-43-4), also known as N-cyclopentyl-beta-alanine methyl ester, is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol [1]. It belongs to the class of beta-alanine esters, featuring a cyclopentyl group on the amino nitrogen [1]. This compound is primarily utilized as a research chemical and a versatile building block in organic synthesis, especially within the pharmaceutical industry, as evidenced by its specification as a key intermediate in the synthesis of pyrimidine-based protein kinase inhibitors [2].

Methyl 3-(Cyclopentylamino)Propanoate Substitution Risks: Why In-Class Analogs Are Not Interchangeable


The selection of Methyl 3-(cyclopentylamino)propanoate over its closest analogs is not a matter of simple interchangeability due to critical differences in physical form, reactivity, and demonstrated synthetic utility. While compounds like ethyl 3-(cyclopentylamino)propanoate or methyl 3-(cyclohexylamino)propanoate share a similar core, they diverge significantly in properties that directly impact laboratory workflow and research outcomes . The target compound is a liquid at ambient temperature, which differentiates it from solid salts like the hydrochloride . Its specific combination of a cyclopentyl ring and a methyl ester has been explicitly chosen in a key pharmaceutical patent as a preferred embodiment for synthesizing potent kinase inhibitors, a role for which the cyclohexyl or ethyl analogs are not documented [1]. These distinctions underscore that substituting it with a generic alternative without validation introduces variables that can compromise synthetic route fidelity, physical handling, and the interpretability of structure-activity relationship (SAR) studies.

Methyl 3-(Cyclopentylamino)Propanoate Evidence: Quantitative Comparisons vs. Analogs


Synthetic Utility: Methyl 3-(Cyclopentylamino)Propanoate as a Preferred Intermediate in Kinase Inhibitor Synthesis

The compound's value as a synthetic building block is documented in Patent WO2009/040556 A1, which describes pyrimidine derivatives as protein kinase inhibitors. In this patent, a cyclopentyl group is explicitly and repeatedly designated as a preferred embodiment for the R2 position of the active pharmaceutical ingredient [1]. Methyl 3-(cyclopentylamino)propanoate is the documented starting material used to synthesize these preferred compounds. While the patent also mentions cyclohexyl as a possible alternative, cyclopentyl is specified as being 'more preferred still' [1]. This explicit preference in a primary pharmaceutical patent provides a direct, verifiable justification for selecting this compound over the cyclohexyl analog (CAS 22870-26-4) or other ring systems when following this synthetic strategy or exploring related SAR.

Kinase Inhibitor Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Physical Form Differentiation: Liquid State of Methyl 3-(Cyclopentylamino)Propanoate for Improved Handling

Methyl 3-(cyclopentylamino)propanoate is specified by commercial suppliers as a liquid at room temperature . This physical form is a key differentiator from its hydrochloride salt form, Methyl 3-(cyclopentylamino)propanoate hydrochloride (CAS 40870-88-0), which is a powder . The liquid state can simplify accurate dispensing via volume measurement and can be advantageous in certain reaction setups that require a neat liquid reagent, as opposed to a solid salt which may require pre-dissolution or has variable hygroscopicity. This distinction directly impacts laboratory workflow and the choice of a free base versus a salt.

Chemical Synthesis Compound Management Physical Property Comparison

Ester Reactivity: Methyl vs. Ethyl Ester in Synthetic Strategy

As a class, methyl esters are generally more reactive towards nucleophiles and have higher rates of hydrolysis compared to their ethyl ester counterparts [1]. For Methyl 3-(cyclopentylamino)propanoate, the methyl ester group (Molecular Weight: 171.24 g/mol) [2] is a smaller protecting group than the ethyl group in ethyl 3-(cyclopentylamino)propanoate (Molecular Weight: 185.26 g/mol) . While direct rate data for this specific pair is not published, the well-established chemical principle [1] allows for a class-level inference that the methyl ester will undergo ester hydrolysis or transesterification under milder or faster conditions than the ethyl ester. This property makes it a more amenable intermediate for subsequent deprotection or functionalization steps in a multi-step synthesis.

Ester Hydrolysis Prodrug Design Reaction Kinetics

Lipophilicity and Membrane Permeability: Impact of Cyclopentyl vs. Cyclohexyl Ring

The cyclopentyl group confers a distinct lipophilicity profile compared to the cyclohexyl analog. The computed XLogP3-AA value for Methyl 3-(cyclopentylamino)propanoate is 1.4 [1]. While a computed value for Methyl 3-(cyclohexylamino)propanoate (CAS 22870-26-4) is not available from the same authoritative database, a class-level inference based on the addition of one methylene group (-CH2-) predicts the cyclohexyl analog to be more lipophilic by approximately 0.5 logP units. Lower lipophilicity can translate to improved aqueous solubility, which is a key parameter in assays for early-stage drug discovery. In the context of the kinase inhibitor patent where the cyclopentyl group is preferred [2], this subtle difference in lipophilicity may contribute to its selection for optimizing pharmacokinetic and physicochemical properties.

Lipophilicity Membrane Permeability Drug Design

Purity and Supplier Reliability: AKSci's High-Purity Specification for Methyl 3-(Cyclopentylamino)Propanoate

Commercial availability at a high purity specification is a critical factor for procurement. Methyl 3-(cyclopentylamino)propanoate is offered by AKSci (Cat. No. W8274) with a minimum purity of 95+% . This high purity specification is a key differentiator from less reliable sources or older stock, ensuring greater consistency and reproducibility in research applications. In contrast, the cyclohexyl analog Methyl 3-(cyclohexylamino)propanoate is available from the same supplier at a 95% purity specification, not 95+% . While this is a small quantitative difference, it reflects a higher quality standard for the cyclopentyl version from this specific vendor.

Chemical Procurement Quality Control Reproducibility

Methyl 3-(Cyclopentylamino)Propanoate Applications: Recommended Scenarios Based on Evidence


Medicinal Chemistry: Synthesizing PLK Kinase Inhibitor Leads Based on WO2009/040556

Use Methyl 3-(cyclopentylamino)propanoate as the designated starting material for the synthesis of pyrimidine derivatives as described in WO2009/040556 A1 [1]. The patent explicitly prefers the cyclopentyl group for the R2 position, making this compound the definitive choice for replicating or expanding upon the disclosed chemical series [1].

Chemical Synthesis: When a Liquid Free Base Building Block is Preferred for Precise Dosing

Procure this compound when a liquid free base is required for reaction development. Its liquid physical form provides a distinct advantage over solid salt alternatives like the hydrochloride for accurate volumetric dispensing or for reactions where the presence of a counter-ion is undesirable.

Drug Discovery SAR: Comparing Cyclopentyl vs. Cyclohexyl Lipophilicity Profiles

Utilize this compound in structure-activity relationship (SAR) studies to directly compare the effects of the cyclopentyl ring against the cyclohexyl ring on target binding, cellular permeability, and solubility [2]. The explicit preference for cyclopentyl in patent literature [1] and its computed lower lipophilicity [2] provide a strong scientific rationale for this comparison.

Organic Synthesis: Leveraging Methyl Ester Reactivity for Selective Transformations

Select Methyl 3-(cyclopentylamino)propanoate when a more labile ester group is required. The methyl ester is generally more reactive than the ethyl ester [3], making it the superior choice for synthetic routes involving subsequent ester hydrolysis or transesterification steps under milder conditions.

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